molecular formula C7H15Br2NO B1448488 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide CAS No. 1803599-55-4

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide

Cat. No.: B1448488
CAS No.: 1803599-55-4
M. Wt: 289.01 g/mol
InChI Key: JWGFLFPZLWKILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide is a chemical compound with the molecular formula C7H15Br2NO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a bromoethyl group and a methyl group attached to the morpholine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide typically involves the reaction of 4-morpholineethanol with a brominating agent such as triphenylphosphine dibromide. The reaction is carried out in an inert atmosphere, usually at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and is often used as an intermediate in the synthesis of other chemicals .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and cyanoethyl derivatives.

    Oxidation: Products include corresponding oxides and hydroxyl derivatives.

    Reduction: Products include ethyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromoethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide is unique due to the presence of both a bromoethyl group and a methyl group on the morpholine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

4-(2-bromoethyl)-2-methylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c1-7-6-9(3-2-8)4-5-10-7;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFLFPZLWKILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(2-Bromoethyl)-2-methylmorpholine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.